2-(1,3-Dioxolan-2-yl)-1-(4-isopropoxy-phenyl)-ethanone
Overview
Description
2-(1,3-Dioxolan-2-yl)-1-(4-isopropoxy-phenyl)-ethanone is an organic compound that features a dioxolane ring and an isopropoxy-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxolan-2-yl)-1-(4-isopropoxy-phenyl)-ethanone typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of ethylene glycol with an appropriate aldehyde or ketone under acidic conditions. This step forms the 1,3-dioxolane ring structure.
Attachment of the Phenyl Group: The phenyl group with an isopropoxy substituent can be introduced through a Friedel-Crafts acylation reaction. This involves the reaction of an isopropoxybenzene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Final Coupling: The final step involves coupling the dioxolane ring with the phenyl group. This can be achieved through a nucleophilic substitution reaction where the dioxolane ring acts as a nucleophile and attacks the electrophilic carbonyl carbon of the phenyl group.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. This would require optimization of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxolan-2-yl)-1-(4-isopropoxy-phenyl)-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or halogens (chlorine, bromine) for halogenation are employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
2-(1,3-Dioxolan-2-yl)-1-(4-isopropoxy-phenyl)-ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxolan-2-yl)-1-(4-isopropoxy-phenyl)-ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxolane ring and isopropoxy-phenyl group contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Dioxolan-2-yl)-1-phenyl-ethanone: Lacks the isopropoxy substituent on the phenyl ring.
2-(1,3-Dioxolan-2-yl)-1-(4-methoxy-phenyl)-ethanone: Contains a methoxy group instead of an isopropoxy group.
2-(1,3-Dioxolan-2-yl)-1-(4-ethoxy-phenyl)-ethanone: Contains an ethoxy group instead of an isopropoxy group.
Uniqueness
2-(1,3-Dioxolan-2-yl)-1-(4-isopropoxy-phenyl)-ethanone is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets compared to similar compounds.
Properties
IUPAC Name |
2-(1,3-dioxolan-2-yl)-1-(4-propan-2-yloxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-10(2)18-12-5-3-11(4-6-12)13(15)9-14-16-7-8-17-14/h3-6,10,14H,7-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBIHAGXZQMDTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)CC2OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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